molecular formula C111H184N26O29 B080281 Suzukacillin CAS No. 11017-50-8

Suzukacillin

Cat. No. B080281
CAS RN: 11017-50-8
M. Wt: 2346.8 g/mol
InChI Key: SICPFXZHVIAXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suzukacillin is a beta-lactam antibiotic that is synthesized from the chemical compound 6-aminopenicillanic acid (6-APA) and has been widely used in scientific research. It belongs to the penicillin class of antibiotics and has a broad-spectrum activity against gram-positive and gram-negative bacteria.

Mechanism Of Action

Suzukacillin works by inhibiting the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. This inhibition leads to the disruption of the bacterial cell wall, which ultimately results in the death of the bacterial cell.

Biochemical And Physiological Effects

Suzukacillin has been shown to have a low toxicity profile and is well tolerated in animals. It has been shown to have a high bioavailability and can be administered orally or intravenously. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidney, and lungs.

Advantages And Limitations For Lab Experiments

Suzukacillin has several advantages for use in lab experiments. It has a broad-spectrum activity against various bacterial strains, making it useful in a wide range of studies. It has a low toxicity profile and is well tolerated in animals, making it a safe option for use in animal studies. However, Suzukacillin has several limitations, including its limited solubility in water, which can make it difficult to administer in certain studies.

Future Directions

There are several future directions for research on Suzukacillin. One area of research could focus on developing new formulations of Suzukacillin that are more soluble in water, which would increase its potential applications in lab experiments. Another area of research could focus on exploring the potential use of Suzukacillin in combination with other antibiotics to enhance its antibacterial activity. Additionally, research could be conducted on the potential use of Suzukacillin in treating bacterial infections in humans.

Synthesis Methods

Suzukacillin is synthesized from Suzukacillin, which is obtained from the fermentation of Penicillium chrysogenum. The synthesis process involves the acylation of Suzukacillin with a side chain that contains a thiazolidine ring and a phenylacetic acid moiety. This process results in the formation of the active ingredient, Suzukacillin.

Scientific Research Applications

Suzukacillin has been widely used in scientific research for its antibacterial properties. It has been used in the study of bacterial cell wall synthesis and has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

11017-50-8

Product Name

Suzukacillin

Molecular Formula

C111H184N26O29

Molecular Weight

2346.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[2-[[2-[[1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[(1-hydroxy-3-phenylpropan-2-yl)amino]-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C111H184N26O29/c1-56(2)51-69(84(148)131-111(32,33)101(166)137-50-38-42-72(137)87(151)124-79(60(9)10)90(154)133-109(28,29)99(164)135-106(22,23)95(160)120-66(82(146)119-68(91(155)156)44-47-74(113)141)45-48-75(142)117-65(55-138)53-64-39-35-34-36-40-64)118-76(143)54-114-92(157)102(14,15)130-85(149)70(52-57(3)4)122-94(159)104(18,19)129-83(147)67(43-46-73(112)140)121-96(161)107(24,25)134-98(163)108(26,27)128-81(145)62(12)116-93(158)103(16,17)127-80(144)61(11)115-88(152)77(58(5)6)125-97(162)105(20,21)132-89(153)78(59(7)8)123-86(150)71-41-37-49-136(71)100(165)110(30,31)126-63(13)139/h34-36,39-40,56-62,65-72,77-79,138H,37-38,41-55H2,1-33H3,(H2,112,140)(H2,113,141)(H,114,157)(H,115,152)(H,116,158)(H,117,142)(H,118,143)(H,119,146)(H,120,160)(H,121,161)(H,122,159)(H,123,150)(H,124,151)(H,125,162)(H,126,139)(H,127,144)(H,128,145)(H,129,147)(H,130,149)(H,131,148)(H,132,153)(H,133,154)(H,134,163)(H,135,164)(H,155,156)

InChI Key

SICPFXZHVIAXRP-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C

synonyms

suzukacillin
suzukacillin A
suzukacillin A'20
suzukacillin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.